L-Glyceric acid hemicalcium salt
Description
L-Glyceric acid hemicalcium salt monohydrate is a calcium complex of L-(−)-glyceric acid (C₃H₆O₄), with the molecular formula C₆H₁₀CaO₈·H₂O and a molecular weight of 250.22 (anhydrous basis) . It is characterized by its chiral configuration, making it valuable in biochemical research for studying stereospecific reactions, enzyme mechanisms, and chiral catalysts . The compound’s optical activity is pH-dependent: at low pH (~2–2.5), its electronic circular dichroism (ECD) spectrum resembles free L-glyceric acid due to reduced calcium ion complexation .
Properties
CAS No. |
14028-63-8 |
|---|---|
Molecular Formula |
C3H6CaO4 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1 |
InChI Key |
SFSPYQVJHDHQPR-DKWTVANSSA-N |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Isomeric SMILES |
C([C@@H](C(=O)O)O)O.[Ca] |
Canonical SMILES |
C(C(C(=O)O)O)O.[Ca] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glyceric acid hemicalcium salt can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and then adding calcium hydroxide slowly while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the solid hemicalcium salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial production to meet the quality standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Glyceric acid hemicalcium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives depending on the reagents used.
Scientific Research Applications
L-Glyceric acid hemicalcium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies related to metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a calcium supplement.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-glyceric acid hemicalcium salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. It can also interact with calcium channels and transporters, influencing calcium homeostasis in cells .
Comparison with Similar Compounds
DL-Glyceric Acid Hemicalcium Salt Hydrate
- Molecular Structure : Racemic mixture (D- and L-enantiomers); formula C₆H₁₀CaO₈·xH₂O (x = variable hydration) .
- Key Differences: Stereochemistry: Unlike the enantiomerically pure L-form, the DL-form lacks chiral specificity, limiting its utility in stereochemical studies . Purity and Applications: ≥98% purity (GC); used as a non-chiral reagent in general organic synthesis . Commercial Availability: Sold by multiple suppliers (Carl Roth, Aladdin, CymitQuimica) at higher prices (e.g., €192.45/50 mg) compared to the L-form ($235/1 g) .
L-Threonic Acid Hemicalcium Salt
5-Keto-D-Gluconic Acid Hemicalcium Salt
- Molecular Structure : Larger carbohydrate derivative with a ketone group; formula C₁₂H₁₈CaO₁₄ .
- Key Differences :
Comparative Data Table
Research Findings and Practical Considerations
- Optical Activity : The L-form’s ECD spectrum shows a broadband UV (170–280 nm) signal linked to its handedness, critical for proto-peptide and prebiotic chemistry studies .
- Solubility : DL-glyceric acid’s racemic nature reduces its solubility in polar solvents compared to the L-form .
- Stability : L-Threonic acid’s additional hydroxyl group may increase hygroscopicity, requiring stringent drying protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
